5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole
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Overview
Description
5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenethylthio group at the 2nd position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-benzimidazole and phenethylthiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Procedure: The phenethylthiol is added to the solution of 5-chloro-1H-benzimidazole in DMF, followed by the addition of K2CO3. The reaction mixture is then heated to around 100°C for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)
Substitution: Amines, alkoxides, DMF, K2CO3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(phenethylthio)-1H-benzo[d]thiazole: Similar structure but contains a sulfur atom in the thiazole ring instead of the imidazole ring.
5-chloro-2-(phenethylthio)-1H-benzo[d]oxazole: Contains an oxygen atom in the oxazole ring instead of the imidazole ring.
5-chloro-2-(phenethylthio)-1H-benzo[d]pyrazole: Contains a nitrogen atom in the pyrazole ring instead of the imidazole ring.
Uniqueness
5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole is unique due to its specific combination of a chlorine atom and a phenethylthio group on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
5-Chloro-2-(phenethylthio)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 8 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
Candida albicans | 4 µg/mL |
The MIC values indicate that the compound is effective against a range of pathogens, suggesting its potential as an antimicrobial agent in clinical applications .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those derived from leukemia, melanoma, and breast cancer.
Case Study: Anticancer Effects on HepG2 Cells
In a study evaluating the effects of this compound on HepG2 liver cancer cells, the compound was found to induce cell cycle arrest. The IC50 value was determined to be approximately 3 µM, indicating potent antiproliferative activity.
Table 2: Cell Cycle Analysis of HepG2 Cells Treated with this compound
Cell Cycle Phase | Control (%) | Treated (%) |
---|---|---|
G1 | 50 | 70 |
S | 30 | 20 |
G2/M | 20 | 10 |
The results suggest that treatment with the compound leads to increased cell population in the G1 phase while decreasing progression into S and G2/M phases, indicating a blockade in cell cycle progression .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. Studies utilizing molecular docking have suggested interactions with DNA gyrase and VEGFR-2, which are critical for bacterial replication and tumor angiogenesis, respectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole ring and the phenethylthio group can significantly impact its efficacy. For instance:
- Halogen Substituents : Introduction of halogens at specific positions on the benzimidazole ring has been shown to enhance antimicrobial activity.
- Alkyl Chain Modifications : Alterations in the length and branching of the phenethyl group can affect both solubility and interaction with biological targets.
Table 3: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Halogen substitution | Increased antimicrobial potency |
Longer alkyl chains | Enhanced solubility |
Aromatic ring modifications | Improved anticancer efficacy |
Properties
IUPAC Name |
6-chloro-2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-6-7-13-14(10-12)18-15(17-13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCOOGCTDMZLDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.